3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by the presence of a phenyl group attached to a propanoic acid moiety. The compound’s structure includes a tert-butylphenyl group and a phenoxyacetamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and phenoxyacetic acid.
Formation of Intermediates: The first step involves the formation of intermediates through reactions like esterification or amidation.
Final Coupling: The final step involves coupling the intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.
Naproxen: Another NSAID with a similar chemical structure and therapeutic use.
Fenoprofen: A compound with a similar phenylpropanoic acid backbone used for its anti-inflammatory properties.
Uniqueness
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other phenylpropanoic acids.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)16-11-9-15(10-12-16)18(13-20(24)25)22-19(23)14-26-17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVJJYBODFGGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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